molecular formula C20H18BrN3O2 B2975264 (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide CAS No. 1223868-15-2

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide

カタログ番号 B2975264
CAS番号: 1223868-15-2
分子量: 412.287
InChIキー: FLQBIIIXBKQFCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide, commonly known as BRD-0476, is a small molecule inhibitor that has gained significant attention in the field of cancer research. BRD-0476 is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene transcription and chromatin remodeling.

作用機序

BRD-0476 binds to the bromodomains of (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide proteins, preventing them from binding to acetylated lysine residues on histone proteins. This, in turn, leads to the inhibition of gene transcription and chromatin remodeling, ultimately resulting in the suppression of oncogene expression and cancer cell growth.
Biochemical and Physiological Effects:
BRD-0476 has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, BRD-0476 has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

実験室実験の利点と制限

One of the major advantages of BRD-0476 is its selectivity for (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide proteins, which reduces the risk of off-target effects. However, like many small molecule inhibitors, BRD-0476 has limitations in terms of its bioavailability and pharmacokinetic properties, which may limit its efficacy in vivo.

将来の方向性

There are several potential future directions for the development of BRD-0476 and other (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibitors. One area of interest is the identification of biomarkers that can predict patient response to this compound inhibitors. Additionally, combination therapy with other anti-cancer agents may enhance the efficacy of this compound inhibitors. Finally, the development of more potent and selective this compound inhibitors may lead to the development of more effective cancer therapies.
Conclusion:
BRD-0476 is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. Its selectivity for this compound proteins makes it an attractive target for cancer therapy, and its anti-inflammatory properties may also make it a potential therapeutic agent for the treatment of inflammatory diseases. While there are limitations to its efficacy in vivo, the identification of biomarkers and the development of more potent and selective this compound inhibitors may lead to the development of more effective cancer therapies in the future.

合成法

The synthesis of BRD-0476 involves the reaction of 2-bromoaniline and 4-morpholinophenylacetic acid in the presence of phosphorus oxychloride to yield the corresponding acyl chloride. The acyl chloride is then reacted with cyanoacetic acid and triethylamine to form the cyanoacrylate intermediate. Finally, the intermediate is reacted with morpholine and sodium methoxide to yield the final product, BRD-0476.

科学的研究の応用

BRD-0476 has been extensively studied for its potential use as an anti-cancer agent. (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide proteins are known to play a critical role in the transcription of oncogenes, making them an attractive target for cancer therapy. In preclinical studies, BRD-0476 has shown promising results in inhibiting the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer.

特性

IUPAC Name

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c21-18-3-1-2-4-19(18)23-20(25)16(14-22)13-15-5-7-17(8-6-15)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,23,25)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQBIIIXBKQFCU-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。